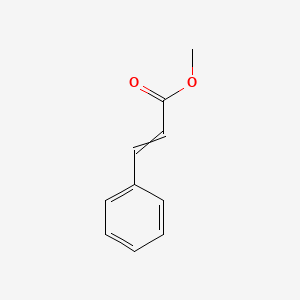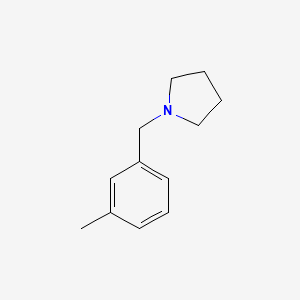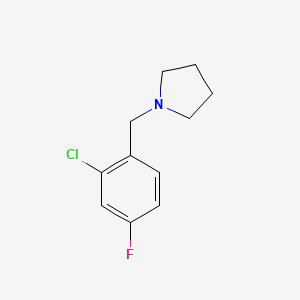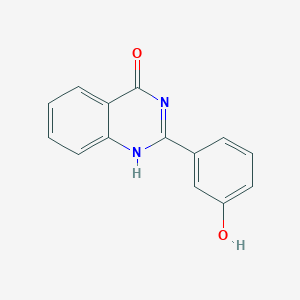
2-(3-hydroxyphenyl)-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-(3-hydroxyphenyl)-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical substances that are used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of compounds similar to 2-(3-hydroxyphenyl)-1H-quinazolin-4-one often involves complex synthetic routes. These routes typically include multiple steps such as condensation reactions, cyclization, and purification processes. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical synthesis in reactors. These methods are designed to be cost-effective and efficient, often utilizing continuous flow processes and automated systems to ensure consistency and quality.
化学反应分析
Types of Reactions
Compounds like 2-(3-hydroxyphenyl)-1H-quinazolin-4-one undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions, such as temperature and pressure, are carefully controlled to ensure the desired reaction pathway and product formation.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used
科学研究应用
Chemistry
In chemistry, compounds like 2-(3-hydroxyphenyl)-1H-quinazolin-4-one are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials, pharmaceuticals, and agrochemicals.
Biology
In biology, these compounds are used in studies to understand biochemical pathways and mechanisms. They can act as probes or inhibitors to elucidate the function of specific enzymes or receptors.
Medicine
In medicine, compounds similar to this compound are investigated for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In industry, these compounds are used in the manufacture of various products, including polymers, dyes, and coatings. Their unique chemical properties make them valuable in the production of high-performance materials.
作用机制
The mechanism of action of compounds like 2-(3-hydroxyphenyl)-1H-quinazolin-4-one involves their interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to a biological effect. The pathways involved can be complex and are often the subject of extensive research to fully understand their implications.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(3-hydroxyphenyl)-1H-quinazolin-4-one can be identified using databases like PubChem, which provide information on structurally related molecules. Examples of similar compounds include those with similar functional groups or core structures.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties. While it may share similarities with other compounds, its distinct arrangement of atoms and functional groups can result in unique reactivity and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its preparation, chemical reactions, and mechanism of action are well-studied, making it a valuable tool for chemists, biologists, and industrial scientists. By understanding its properties and behavior, researchers can continue to explore its potential and develop new applications for this intriguing compound.
属性
IUPAC Name |
2-(3-hydroxyphenyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,17H,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXQFRPDUIBGED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
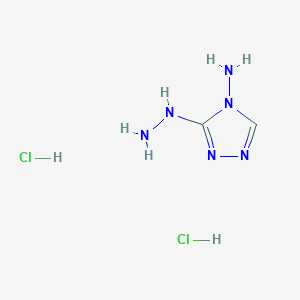
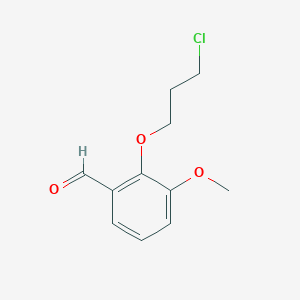
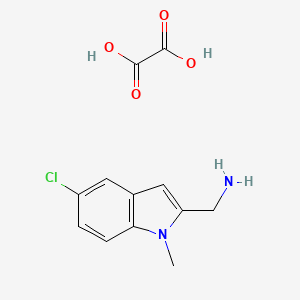
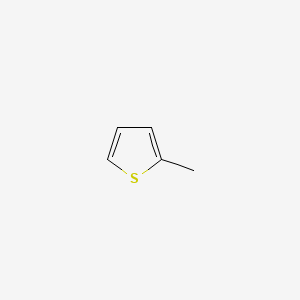
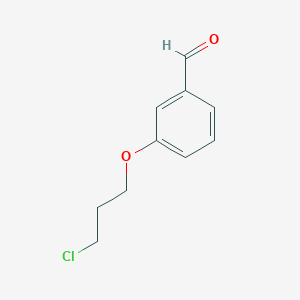
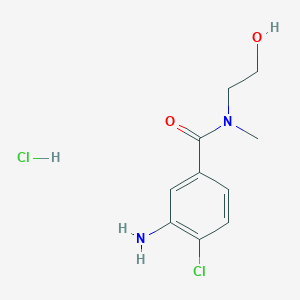
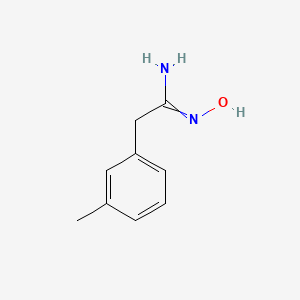
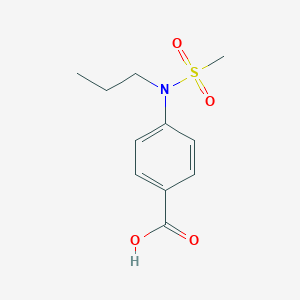
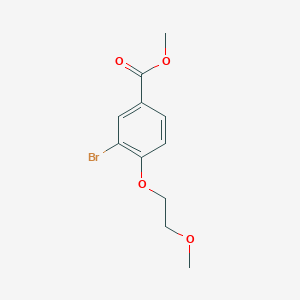
![5-Pyrimidinemethanamine, N-[1-(4-chlorophenyl)ethyl]-2-(4-morpholinyl)-](/img/structure/B7883337.png)
